
2-(4-Ethylphenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or addition, and the use of reducing agents . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a phenyl ring with an ethyl group attached, and a three-carbon chain with a methyl group and an amine group attached . The exact structure would need to be confirmed using techniques like NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Amines like this can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the length and branching of the carbon chain, and the presence of any chiral centers .Scientific Research Applications
Biomarkers for Tobacco and Cancer
The compound and its metabolites, such as mercapturic acids and alkyladenines, have been studied for their role as biomarkers in tobacco-related cancer research. These biomarkers help delineate exposed vs. non-exposed individuals and provide information about carcinogen metabolism in humans, crucial for tobacco and cancer studies (Hecht, 2002).
Neuroprotective and Antioxidant Applications
Ethyl ferulate, a compound structurally similar to the compound , has been noted for its anti-inflammatory, antioxidant, and neuroprotective activities. It has potential applications in the nutraceutical and pharmaceutical industries. Patents and scientific articles have explored its therapeutic applications, including treating mycobacterial infections and neuroprotective activities, indicating its importance in health-related research (Cunha et al., 2019).
Toxicity of Chemical Warfare Agent Degradation Products
The compound's relevance is also found in studies of chemical warfare agents (CWAs). It's involved in the environmental fate and toxicity of CWAs and their degradation products. Such research is vital for understanding the health and environmental impacts of these hazardous substances (Munro et al., 1999).
Building Block for Heterocyclic Compounds
The compound serves as a building block in the synthesis of a wide array of heterocyclic compounds, crucial for various scientific applications, including dyes and drugs. It's unique reactivity enables the generation of versatile cynomethylene dyes and offers potential for more innovative transformations (Gomaa & Ali, 2020).
Synthesis of Pharmaceutical Intermediates
It's a key intermediate in manufacturing certain pharmaceuticals, exemplified by its role in synthesizing 2-Fluoro-4-bromobiphenyl, a precursor for flurbiprofen. The study and improvement of its synthesis are crucial for the production of medically important compounds (Qiu et al., 2009).
Immune Response Modifier
Similar compounds are known to modify immune responses, offering potential therapeutic applications for various skin disorders, infections, and neoplasms. Understanding these mechanisms can lead to innovative treatments and drugs (Syed, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8H,4,9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQTNAGWIWKCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
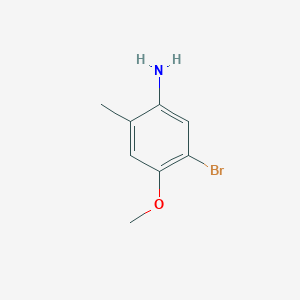
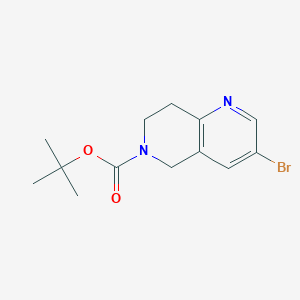

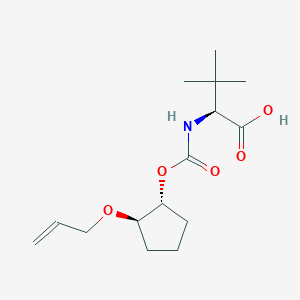

![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)
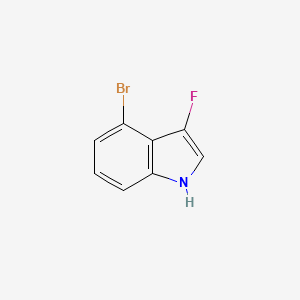
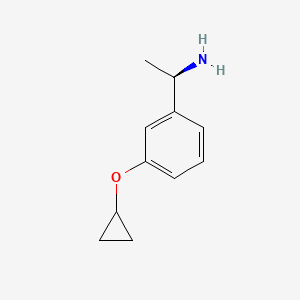

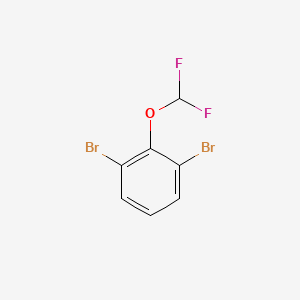
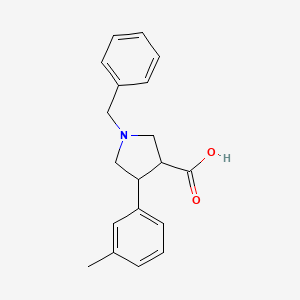
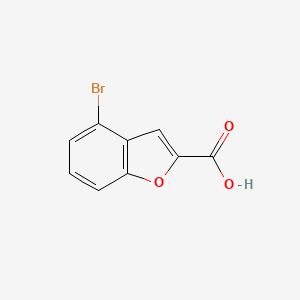
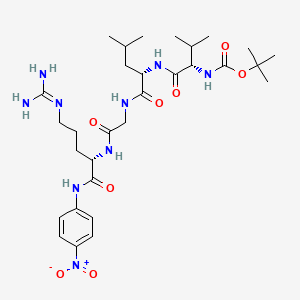
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)
